molecular formula C8H8ClN B079267 N-(p-Chlorobenzylidene)methylamine CAS No. 13114-22-2

N-(p-Chlorobenzylidene)methylamine

Cat. No.: B079267
CAS No.: 13114-22-2
M. Wt: 153.61 g/mol
InChI Key: MVKUBKNVOVQEAV-UHFFFAOYSA-N
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Description

N-(p-Chlorobenzylidene)methylamine is an organic compound with the molecular formula C8H8ClN. It is a derivative of benzylidene methylamine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

N-(p-Chlorobenzylidene)methylamine, also known as 1-(4-chlorophenyl)-N-methylmethanimine, is a compound with potential therapeutic applications. The primary target of this compound is Nectin cell adhesion molecule 2 (NECTIN2) . NECTIN2 is a cellular adhesion molecule that plays a crucial role in the formation and maintenance of adherens junctions, which are important for maintaining the integrity of epithelial tissues.

Mode of Action

The compound interacts with its target, NECTIN2, by binding to it and inhibiting its function . This interaction leads to the suppression of NECTIN2, which in turn affects the downstream targets of NECTIN2, including p-SRC (Y146 and Y527) and the epithelial-to-mesenchymal transition markers tight junction protein 1, vimentin, β-catenin, snail family transcriptional repressor 1 (SNAI1), and SNAI2 .

Biochemical Pathways

The inhibition of NECTIN2 by this compound affects several biochemical pathways. One of the key pathways influenced is the cytoskeletal regulation via SRC signaling . This pathway is crucial for cell migration and adhesion, processes that are essential for cancer metastasis. By inhibiting NECTIN2, the compound disrupts this pathway, potentially reducing the metastatic capacity of cancer cells .

Result of Action

The result of this compound’s action is the suppression of NECTIN2 and its downstream targets, leading to the disruption of the cytoskeletal regulation via SRC signaling pathway . This disruption could potentially reduce the metastatic capacity of cancer cells, making the compound a potential candidate for the development of anti-metastatic therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Chlorobenzylidene)methylamine typically involves the reaction between p-chlorobenzaldehyde and methylamine. This reaction is carried out in a toluene solvent under the catalysis of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-(p-Chlorobenzylidene)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed.

Major Products Formed

    Oxidation: Formation of chlorobenzylidene oxides.

    Reduction: Formation of p-chlorobenzylamine.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

N-(p-Chlorobenzylidene)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzylidene methylamine: Lacks the chlorine substitution.

    p-Chlorobenzylamine: Similar structure but different functional group.

    N-(p-Chlorobenzylidene)ethylamine: Ethyl group instead of methyl group.

Uniqueness

N-(p-Chlorobenzylidene)methylamine is unique due to the presence of the chlorine atom at the para position, which imparts distinct chemical and biological properties.

Biological Activity

N-(p-Chlorobenzylidene)methylamine, with the molecular formula C8_8H8_8ClN, is an organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a para-chloro substituent on the benzylidene moiety, which may enhance its reactivity and biological activity compared to structurally similar compounds. The compound has been studied for various applications in medicinal chemistry and organic synthesis, particularly due to its interactions with biological targets.

Target Interaction

The primary target of this compound is the nectin cell adhesion molecule 2 (NECTIN2) . This interaction is crucial as it influences several biochemical pathways, particularly those related to cytoskeletal regulation via SRC signaling pathways. The binding of this compound to NECTIN2 inhibits its function, leading to downstream effects that disrupt normal cellular functions.

Biochemical Pathways

The inhibition of NECTIN2 by this compound affects various biochemical pathways, including:

  • Cytoskeletal Dynamics : Disruption in cytoskeletal regulation can lead to altered cell morphology and motility.
  • Cell Signaling : Changes in signaling pathways can affect gene expression and cellular metabolism.
  • Enzyme Interactions : The electrophilic nature of the imine carbon allows it to interact with nucleophiles, which may lead to enzyme inhibition or activation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent in therapeutic settings .

Structure-Activity Relationship

The presence of the para-chloro substituent is believed to enhance the compound's biological activity by modulating electronic properties and steric hindrance. Comparative studies with similar compounds highlight this unique characteristic:

Compound NameMolecular FormulaKey Characteristics
N-Benzylidene-methylamineC7_7H8_8NLacks chlorine substituent; broader biological activity reported.
N-(p-Methoxybenzylidene)methylamineC8_8H9_9NOContains methoxy group; different electronic properties affecting reactivity.
N-(o-Chlorobenzylidene)methylamineC8_8H8_8ClNChlorine in ortho position; distinct steric effects influencing reactivity.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity : A study published in ACS Omega demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antibacterial properties .
  • Cellular Impact Studies : In vitro studies have shown that treatment with this compound leads to changes in cell morphology and viability in cultured human cancer cell lines. These findings suggest a potential role in cancer therapeutics by targeting specific cellular pathways associated with tumor growth.
  • Synthesis and Characterization : Research has also focused on the synthesis methods for this compound, revealing efficient routes that yield high purity and yield. Techniques such as X-ray diffraction have been employed to characterize its crystalline structure, providing insights into its stability and reactivity.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUBKNVOVQEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-22-2
Record name Methananime, N-((4-chlorophenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-chlorophenyl)methylidene](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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